molecular formula C15H29NO3 B2871876 Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 2411178-29-3

Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B2871876
M. Wt: 271.401
InChI Key: ZZWXTTPSWMZJDB-NWDGAFQWSA-N
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Description

Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as tert-butyl carboxylic acid, and it is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Enantiopure Compound Synthesis

Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been prepared starting from Boc-Asp-O(t)Bu and other beta-amino acids, serving as precursors for the synthesis of enantiopure compounds such as 4-hydroxypipecolate and 4-hydroxylysine derivatives. These compounds are crucial for the synthesis of cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, indicating the role of tert-butyl derivatives in facilitating the synthesis of complex organic molecules with high stereochemical control (Marin et al., 2004).

Intermediate in Biologically Active Compounds

The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib, demonstrates the application of tert-butyl derivatives in medicinal chemistry. The described method involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, showcasing the role of tert-butyl derivatives in the synthesis of key intermediates for drug development (Kong et al., 2016).

Molecular Structure Studies

X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal detailed molecular packing driven by strong hydrogen bonds, highlighting the utility of tert-butyl derivatives in structural chemistry to understand the configuration and stability of complex molecules (Didierjean et al., 2004).

Alkaline Stability and Conductivity

Poly(arylene piperidinium)s devoid of alkali-sensitive bonds, synthesized from tert-butyl derivatives, have been studied as anion exchange membranes (AEMs) for alkaline fuel cells. This research underscores the application of tert-butyl derivatives in the development of materials with excellent alkaline stability and conductivity, contributing to advancements in energy technology (Olsson et al., 2018).

Organic Synthesis and Medicinal Chemistry

The versatility of tert-butyl derivatives is further demonstrated in the synthesis of diverse piperidine derivatives and their application in medicinal chemistry for the development of small molecule anticancer drugs and biological evaluations (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3/c1-14(2,3)11-7-8-16(12(9-11)10-17)13(18)19-15(4,5)6/h11-12,17H,7-10H2,1-6H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWXTTPSWMZJDB-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(C(C1)CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1CCN([C@H](C1)CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate

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